

Structural Analysis of 1-(Methylsulfonyl)cyclopropanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name:	1-(Methylsulfonyl)cyclopropanecarbonitrile
CAS No.:	1249044-16-3
Cat. No.:	B3093775

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Executive Summary

1-(Methylsulfonyl)cyclopropanecarbonitrile (CAS 1249044-16-3) is a highly functionalized, sterically constrained building block of significant value in medicinal chemistry and advanced organic synthesis[1]. The molecule features a cyclopropane ring substituted at the C1 position with both a powerful electron-withdrawing methylsulfonyl group ($-\text{SO}_2\text{CH}_3$) and a pi-accepting carbonitrile group ($-\text{C}\equiv\text{N}$). This unique geminal substitution creates a highly polarized center that drastically alters the inherent electronic properties of the cyclopropane ring. This whitepaper provides an in-depth framework for the structural and spectroscopic characterization of this molecule, detailing the causality behind its analytical signatures.

Molecular Architecture & Conformational Dynamics

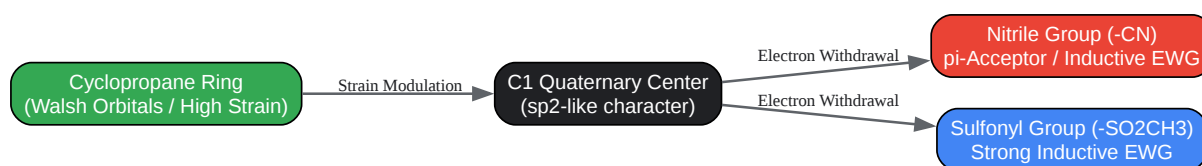
To accurately interpret the spectral data of **1-(methylsulfonyl)cyclopropanecarbonitrile**, one must first understand the foundational bonding of the cyclopropane ring. Unlike typical alkanes,

the C–C bonds in cyclopropane are formed by overlapping sp^3 -hybridized orbitals with unusually high p-character, often described by the Coulson-Moffitt or Walsh orbital models. Consequently, the C–H bonds possess exceptionally high s-character (approaching sp^2 hybridization)[2].

The introduction of the $-CN$ and $-SO_2CH_3$ groups at the C1 position introduces a profound "push-pull" electronic dynamic:

- Carbonitrile ($-CN$): Acts as both an inductive electron-withdrawing group (EWG) and a pi-acceptor.
- Methylsulfonyl ($-SO_2CH_3$): Acts as a strong inductive EWG, pulling electron density away from the highly strained C1 quaternary center.

This combined withdrawal of electron density partially depletes the Walsh orbitals, modulating the ring strain and significantly deshielding the adjacent cyclopropyl protons and carbons.



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Caption: Electronic interplay between the cyclopropane Walsh orbitals and geminal electron-withdrawing groups.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is defined by the tension between the inherent shielding of the cyclopropane ring and the inductive deshielding of its substituents.

- 1H NMR: Unsubstituted cyclopropane exhibits a highly shielded resonance at δ 0.22 ppm due to the diamagnetic anisotropy (ring current) of the sigma-bonds ([2]). However, the strong inductive effects of the geminal $-CN$ and $-SO_2CH_3$ groups counteract this shielding.

The four cyclopropyl protons typically appear as a complex multiplet (or an AA'BB' system) shifted downfield to the δ 1.50–2.00 ppm range. The methyl protons of the sulfonyl group appear as a sharp, highly deshielded singlet at approximately δ 3.10–3.30 ppm ()[3].

- ^{13}C NMR: The unsubstituted cyclopropane carbon resonates at δ -2.8 ppm[2]. In this scaffold, the C1 quaternary carbon is drastically shifted downfield to ~30–35 ppm. The nitrile carbon appears at ~115 ppm, and the methylsulfonyl carbon at ~40–42 ppm ()[4].

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid orthogonal validation of the functional groups:

- C–H Stretch: Because the cyclopropane C–H bonds have high s-character, their stretching frequencies are pushed above the typical alkane range, appearing sharply between 3000–3100 cm^{-1} [2].
- Nitrile Stretch: A distinct, sharp band at ~2240 cm^{-1} confirms the $-\text{C}\equiv\text{N}$ moiety[4].
- Sulfonyl Stretches: The $-\text{SO}_2-$ group exhibits two intense, characteristic bands: an asymmetric stretch at ~1320 cm^{-1} and a symmetric stretch at ~1150 cm^{-1} [4].

Mass Spectrometry (MS)

For a molecule with the formula $\text{C}_5\text{H}_7\text{NO}_2\text{S}$ (Exact Mass: 145.0197 Da), positive electrospray ionization (ESI+) typically yields the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 146.0. Primary fragmentation pathways involve the cleavage of the C1–S bond, resulting in the loss of the methylsulfonyl radical ($\bullet\text{SO}_2\text{CH}_3$, 79 Da) or neutral SO_2 (64 Da), yielding characteristic fragment ions that confirm the sulfone linkage[3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the analytical acquisition must be treated as a self-validating system. Below are the field-proven protocols for structural verification.

Protocol A: High-Resolution NMR Acquisition

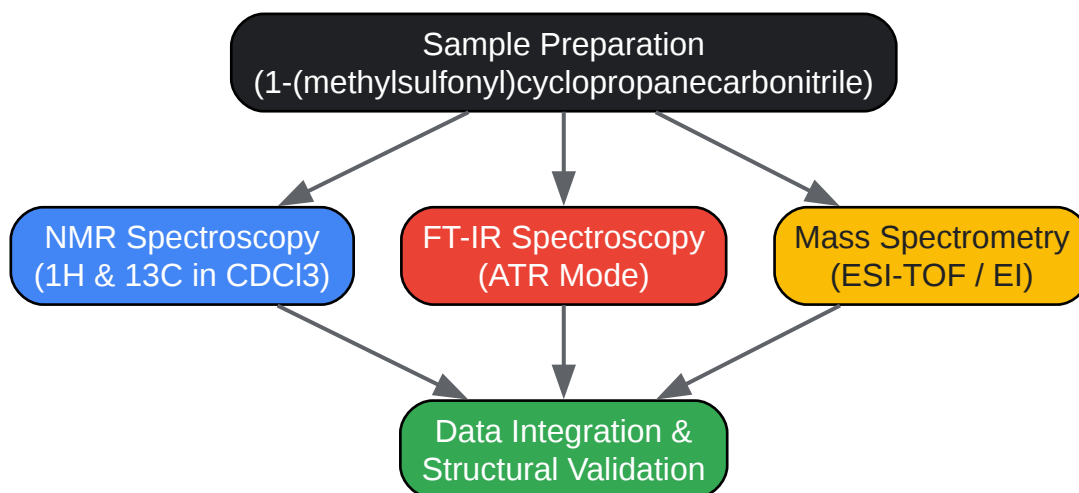
- Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS as an internal standard. Ensure

complete dissolution to maintain magnetic field homogeneity.

- ^1H NMR Acquisition: Acquire at 400 MHz or higher. Use a minimum of 16 scans with a relaxation delay (d_1) of at least 1.5 seconds to ensure accurate integration.
 - Self-Validation Check: The integration ratio of the methyl singlet (~ 3.2 ppm) to the cyclopropyl multiplets (~ 1.5 – 2.0 ppm) must be exactly 3:4. Any deviation indicates impurities or incomplete relaxation.
- ^{13}C NMR Acquisition: Acquire at 100 MHz or higher using complete proton decoupling (e.g., WALTZ-16). Use a minimum of 512 scans due to the lack of NOE enhancement on the quaternary C1 and nitrile carbons.

Protocol B: ATR-FTIR Analysis

- Background Collection: Collect a background spectrum of the clean diamond ATR crystal in ambient air.
- Deposition: Place 1–2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optimal optical contact.
- Acquisition: Scan from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} (minimum 32 scans).
 - Self-Validation Check: Confirm the absence of a broad O–H stretching band ($\sim 3300\text{ cm}^{-1}$) to rule out moisture contamination. This ensures the critical cyclopropyl C–H stretches ($>3000\text{ cm}^{-1}$) are clearly resolved and not obscured by water bands.



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Caption: Multiplexed analytical workflow for the structural validation of the cyclopropane building block.

Data Presentation

Table 1: Predicted NMR Chemical Shifts (CDCl₃, 298 K)

Nucleus	Position / Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
¹ H	-SO ₂ CH ₃	3.10 – 3.30	Singlet (s)	3H
¹ H	Cyclopropyl CH ₂	1.50 – 2.00	Multiplets (m)	4H
¹³ C	-C≡N	~ 115.0	Singlet	N/A
¹³ C	-SO ₂ CH ₃	40.0 – 42.0	Singlet	N/A
¹³ C	Quaternary C1	30.0 – 35.0	Singlet	N/A
¹³ C	Cyclopropyl CH ₂	15.0 – 20.0	Singlet	N/A

Table 2: Key FT-IR Vibrational Frequencies (ATR, Neat Solid)

Functional Group	Vibration Type	Frequency Range (cm ⁻¹)	Intensity / Shape
Cyclopropyl C-H	Stretching (s-character)	3000 – 3100	Weak to Medium, Sharp
Nitrile (-C≡N)	Stretching	~ 2240	Medium, Sharp
Sulfonyl (-SO ₂ -)	Asymmetric Stretching	~ 1320	Strong, Broad
Sulfonyl (-SO ₂ -)	Symmetric Stretching	~ 1150	Strong, Broad

References

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- "Structure and Reactivity of the Cyclopropane Species". Wiley Online Library. URL:[[Link](#)]

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